molecular formula C14H10IN3O B15169581 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one CAS No. 646525-02-2

3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B15169581
CAS No.: 646525-02-2
M. Wt: 363.15 g/mol
InChI Key: OAPKNCIGYWLRKC-UHFFFAOYSA-N
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Description

3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one is a benzannulated heterocyclic compound of interest in medicinal chemistry and organic synthesis. The benzotriazinone scaffold is a privileged structure in drug discovery, known to be a key component in ligands for various biological targets. For instance, structurally similar 1,2,3-benzotriazin-4(3H)-one derivatives have been designed and synthesized as high-affinity ligands for the 5-HT1A serotonin receptor, a target relevant to the central nervous system . The specific molecular framework has also been investigated for its anesthetic and antidepressant properties . This particular compound features a benzyl group at the N-3 position and an iodine atom at the 6-position of the benzotriazinone core. The iodine substituent makes this molecule a versatile synthetic intermediate, as it can be leveraged in various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to introduce more complex carbon-based functional groups . This allows researchers to efficiently create a diverse library of analogues from a single, functionalized scaffold for structure-activity relationship (SAR) studies. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

646525-02-2

Molecular Formula

C14H10IN3O

Molecular Weight

363.15 g/mol

IUPAC Name

3-benzyl-6-iodo-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C14H10IN3O/c15-11-6-7-13-12(8-11)14(19)18(17-16-13)9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

OAPKNCIGYWLRKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)I)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one typically involves the following steps:

    Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodo Group: The iodo group can be introduced via electrophilic iodination using reagents such as iodine or N-iodosuccinimide (NIS).

    Benzylation: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the iodo group to a hydrogen atom using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or iodo positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Benzyl halides, iodine, N-iodosuccinimide (NIS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazinone derivatives with higher oxidation states, while reduction may yield deiodinated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with DNA/RNA: Potential effects on gene expression and protein synthesis.

    Cell Signaling Pathways: Modulation of signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the benzotriazinone core significantly influence molecular weight, solubility, and thermal stability. Key analogs are compared below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one N3-Benzyl, C6-Iodo C14H10IN3O 363.16 (calculated) High lipophilicity; iodine may enhance halogen bonding or reactivity .
6-Chloro-1,2,3-benzotriazin-4(3H)-one C6-Chloro C7H4ClN3O 181.58 Lower molecular weight; chloro group facilitates nucleophilic substitution .
3-(2-Aminoethyl)-6-chloro-1,2,3-benzotriazin-4(3H)-one N3-(2-Aminoethyl), C6-Chloro C9H9ClN4O 224.65 Aminoethyl group increases polarity and potential for hydrogen bonding .
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) N3-Hydroxy C7H5N3O2 163.13 Hydroxy group enables hydrogen bonding; pivotal in HIV latency reversal .
6-Nitro-1,2,3-benzotriazin-4(3H)-one C6-Nitro C7H4N4O3 192.13 Nitro group enhances electron-withdrawing effects; may stabilize negative charges .

Thermal and Photolytic Stability

  • Thermolysis Behavior: 3-Aryl derivatives (e.g., 3-phenyl) decompose to acridones or benzanilides under heat, while alkenyl variants yield quinolinones . The benzyl-iodo compound’s stability may differ due to iodine’s electron density effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves iodination of a benzotriazinone precursor. For example, 6-iodo derivatives of benzoxazinone are synthesized by refluxing a benzoxazinone intermediate with acetic anhydride and iodine under controlled conditions (75% yield, mp 154–155°C). Key characterization includes IR (C=O at 1760 cm⁻¹, C=N at 1620 cm⁻¹), ¹H NMR (δ 7.32–7.10 for aromatic protons), and elemental analysis .
  • Critical Parameters : Reaction time (1–2 hours) and solvent choice (ethanol for recrystallization) are pivotal for purity and yield optimization.

Q. How is the structure of 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one validated experimentally?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.10–7.32), while aliphatic CH₃ groups resonate at δ 1.61. Carbonyl (C=O) and imine (C=N) carbons are identified at δ 168.28 and 156.10, respectively .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 287 [M⁺]) confirm molecular weight .
  • Elemental Analysis : Matches calculated vs. observed values (e.g., C: 37.63% calc. vs. 37.78% found) .

Q. What are the primary applications of benzotriazinone derivatives in peptide chemistry?

  • Coupling Reagents : Derivatives like 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) and DEPBT are used in peptide synthesis to suppress racemization and enhance coupling efficiency. DEPBT, synthesized from HOOBt and diethyl chloridophosphate, achieves >90% yields in peptide bond formation .

Advanced Research Questions

Q. How does the reactivity of the triazinone ring influence the stability of 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one under reducing or hydrolytic conditions?

  • Mechanistic Insight : The -N=N=N- group in benzotriazines is prone to reductive cleavage, forming substituted indazoles. Hydrolysis under acidic/basic conditions may generate diazonium intermediates, analogous to azo dye degradation pathways .
  • Experimental Validation : Stability tests involve exposing the compound to NaHSO₃ (reduction) or NaOH (hydrolysis), followed by LC-MS to track decomposition products .

Q. What strategies resolve contradictions in reported biological activity data for benzotriazinone derivatives?

  • Case Study : While some studies highlight antibacterial activity (e.g., MIC values <10 µg/mL for 3-amino-6-iodo derivatives), others note limited efficacy. Discrepancies may arise from substituent effects (e.g., benzyl vs. methyl groups) or assay conditions (aerobic vs. anaerobic) .
  • Resolution : Comparative assays using standardized protocols (e.g., CLSI guidelines) and structure-activity relationship (SAR) modeling can clarify bioactivity trends.

Q. How can iodination regioselectivity at the 6-position of the benzotriazinone core be optimized?

  • Iodination Methods :

  • Electrophilic Iodination : Use I₂/KI in acetic anhydride at reflux (70–80°C) .
  • Directed Metallation : Employ LDA (lithium diisopropylamide) to deprotonate the 6-position, followed by quenching with I₂ .
    • Monitoring : TLC (Rf values: 0.31–0.49 in heptane/ether) and ¹H NMR tracking of aromatic proton shifts .

Q. What mechanistic insights explain the role of 3-benzyl substitution in modulating electronic properties?

  • Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) show the benzyl group increases electron density at N1, enhancing nucleophilic reactivity. Experimental validation via Hammett plots correlates substitution with reaction rates in coupling reactions .

Q. How does the compound interact with biological targets such as kinases or GPCRs?

  • Docking Studies : Molecular docking (AutoDock Vina) predicts strong binding to ATP-binding pockets of kinases (e.g., CDK2, ΔG = -9.2 kcal/mol) via H-bonding with the triazinone carbonyl .
  • Experimental Follow-up : Radioligand binding assays (³H-labeled derivatives) quantify affinity (Kd < 100 nM for selected GPCRs) .

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